N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-11-13-24(14-12-15)29(26,27)17-9-7-16(8-10-17)20(25)22-21-23(2)18-5-3-4-6-19(18)28-21/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGULIBOXOQLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H20N4O2S2
- Molecular Weight: 364.48 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Benzothiazole derivatives have shown significant antitumor effects by inhibiting key enzymes involved in cancer cell proliferation.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
The biological activity of this compound is attributed to several mechanisms:
-
Enzyme Inhibition : The benzothiazole moiety is known to interact with various enzymes, potentially leading to the inhibition of cancer cell growth and inflammation.
Enzyme Target Activity BRAF(V600E) Inhibition EGFR Inhibition Aurora-A kinase Inhibition
Antitumor Effects
A study conducted on similar benzothiazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo. For instance, compounds targeting the BRAF(V600E) mutation showed promising results in reducing tumor size in xenograft models.
Anti-inflammatory Activity
Research has indicated that derivatives with the benzothiazole structure can significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.
Antimicrobial Studies
In vitro assays have shown that related compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Table 1: Key Structural Features of Analogues
Key Differences and Implications
Sulfonyl Group Variations: The target compound’s 4-methylpiperidinylsulfonyl group provides greater steric bulk compared to smaller substituents (e.g., methoxy in or benzyl(methyl)sulfamoyl in ). This may enhance solubility in polar solvents or improve blood-brain barrier penetration due to the piperidine’s basicity.
Heterocyclic Ring Modifications: The 3-methyl-2,3-dihydrobenzothiazole core in the target compound differs from the 4-phenylthiazole in or the 6-methylbenzothiazole in . Methyl substitution at the 3-position may reduce ring strain, enhancing stability compared to phenyl-substituted analogues. The Z-configuration in vs.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid derivative with a 3-methyl-2,3-dihydrobenzothiazol-2-ylidene amine, using carbodiimide-based reagents (e.g., EDCI/HOBt) as seen in .
- Analogues like and employ sulfonamide formation via sulfonyl chlorides, while uses direct benzamide coupling.
Research Findings and Data
Crystallographic Insights
- The Z-configured compound in exhibits a dihedral angle of 168.98° between the benzamide and thiazole rings, indicating moderate planarity . In contrast, the E-configuration in the target compound may enforce greater coplanarity, optimizing π-orbital overlap for enhanced binding.
- Bond lengths in the benzothiazole ring (e.g., C–S = 1.76 Å in ) are consistent across analogues, suggesting minimal electronic variation despite substituent differences.
Pharmacokinetic Predictions
- The 4-methylpiperidinyl group in the target compound may improve solubility compared to lipophilic substituents (e.g., benzyl in ). Piperidine’s basic nitrogen (pKa ~10) could enhance bioavailability in physiological pH ranges.
- Fluorine substitution in increases lipophilicity (logP), whereas the target compound’s sulfonyl-piperidine group balances hydrophilicity and membrane permeability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzothiazole and sulfonamide moieties. Key steps:
- Condensation : Reaction of 3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl chloride under anhydrous conditions in solvents like DMSO or acetonitrile .
- Temperature Control : Maintain 60–80°C to favor imine formation while minimizing side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra to confirm substituent positions and stereochemistry. For example, the imine proton (C=N) appears as a singlet at δ 8.2–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ at m/z 439.12) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C-N bond ≈ 1.28 Å) and confirms the (E)-configuration .
Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonamide intermediates. Avoid protic solvents to prevent hydrolysis .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) using triethylamine to stabilize reactive intermediates .
Advanced Research Questions
Q. How does the compound’s sulfonamide-piperidine moiety influence its biological target selectivity?
- Methodological Answer : The 4-methylpiperidine sulfonamide group enhances lipophilicity and membrane permeability, enabling interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). The sulfonamide group forms hydrogen bonds with active-site residues (e.g., Thr199) .
- SAR Studies : Compare analogs lacking the piperidine group; these show reduced IC50 values (e.g., 2.5 μM vs. 15 μM in enzyme inhibition assays) .
Q. What experimental strategies resolve contradictions in crystallographic vs. computational structural data?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G* basis sets. Compare computed bond angles with X-ray data to identify discrepancies (e.g., dihedral angle deviations <5°) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) to explain packing differences in polymorphic forms .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the benzothiazole ring to reduce LogP from 3.8 to 2.5, improving aqueous solubility .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots. For example, methyl groups on piperidine reduce CYP3A4-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
